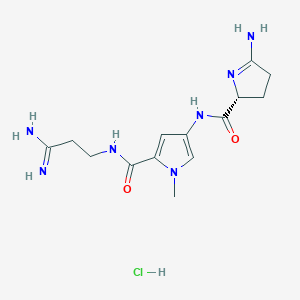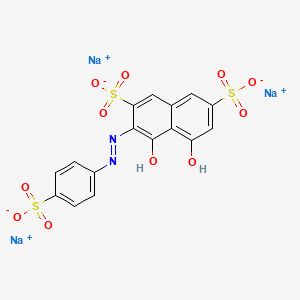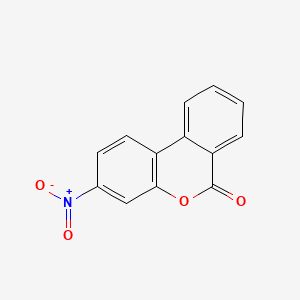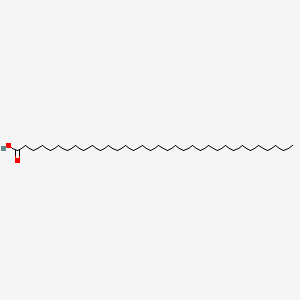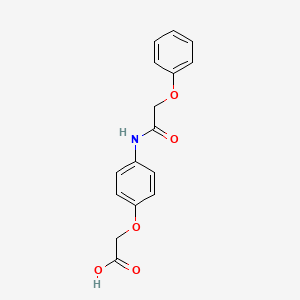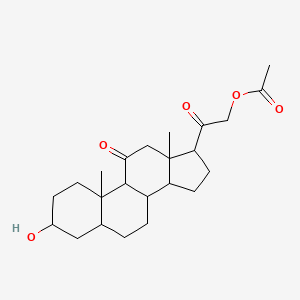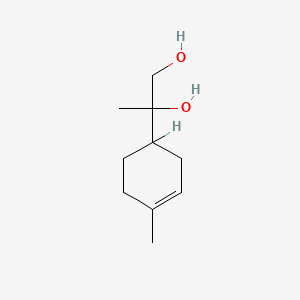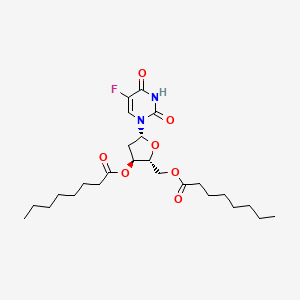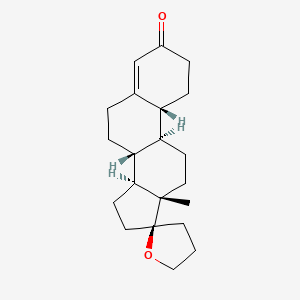
19-Norspiroxenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is derived from estr-4-ene, a steroid nucleus, and features a spiro connection with a furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” typically involves multiple steps, including the formation of the steroid nucleus and the subsequent spiro connection with the furan ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the steroid nucleus through cyclization of linear precursors.
Spiro Formation: Introduction of the furan ring through spirocyclization reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” involves its interaction with specific molecular targets. These may include:
Receptors: Binding to steroid receptors or other cellular receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Signaling Pathways: Modulation of cellular signaling pathways that regulate various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17S)-: A stereoisomer with different spatial arrangement.
Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-: A compound with a similar structure but different functional groups.
Uniqueness
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” is unique due to its specific spiro connection and the presence of both steroid and furan rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
1235-13-8 |
|---|---|
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C21H30O2/c1-20-10-7-17-16-6-4-15(22)13-14(16)3-5-18(17)19(20)8-11-21(20)9-2-12-23-21/h13,16-19H,2-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clave InChI |
UVAQHLGVSKJLTI-XUDSTZEESA-N |
SMILES |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCCO4)CCC5=CC(=O)CC[C@H]35 |
SMILES canónico |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
Sinónimos |
19-norspiroxenone 19-norspiroxenone, (17beta)-isomer 2',3'-alpha-tetrahydrofuran-2'-spiro-17-(estr-4- en-3-one) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE](/img/structure/B1212804.png)
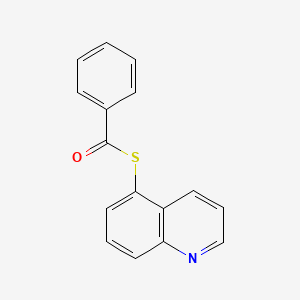
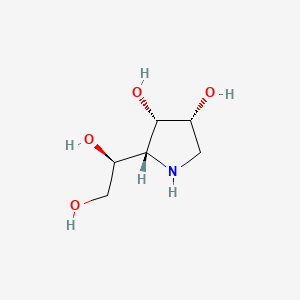
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
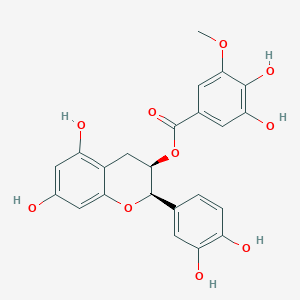
![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)
